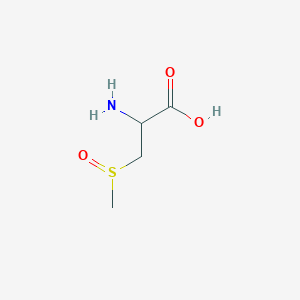

S-Methyl-L-cysteine sulfoxide

Vue d'ensemble

Description

S-Methyl-L-cysteine sulfoxide is a sulfur-containing amino acid derivative found in various vegetables, particularly those belonging to the Brassicaceae and Alliaceae families, such as cabbages, leeks, garlic, and onions . This compound is known for its distinctive pungent aroma and taste, which contribute to the characteristic flavors of these vegetables . This compound functions as a phytoalexin, providing strong anti-microbial activity that helps prevent pathogenesis in growing plants . It has also been identified as a biomarker of cruciferous vegetable intake in human dietary studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: S-Methyl-L-cysteine sulfoxide can be synthesized through the oxidation of S-methyl-L-cysteine using various oxidizing agents. One common method involves the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst such as molybdenum or tungsten compounds . The reaction is typically carried out in an aqueous medium at a controlled temperature to ensure the selective formation of the sulfoxide.

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification from natural sources, such as cruciferous and allium vegetables . The process includes steps like homogenization, filtration, and chromatographic separation to isolate the compound in its pure form.

Analyse Des Réactions Chimiques

Types of Reactions: S-Methyl-L-cysteine sulfoxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can convert the sulfoxide to sulfone.

Reduction: Reduction of the sulfoxide back to S-methyl-L-cysteine.

Substitution: Nucleophilic substitution reactions involving the sulfoxide group.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H₂O₂) or other peroxides in the presence of catalysts.

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles like thiols or amines under mild conditions.

Major Products Formed:

Oxidation: S-Methyl-L-cysteine sulfone.

Reduction: S-Methyl-L-cysteine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

S-Methyl-L-cysteine sulfoxide (SMCSO) is a phytochemical found in cruciferous vegetables like red cabbage and rapeseed . Research suggests that SMCSO and its metabolites may have various biological activities, influencing glucose metabolism, and potentially acting as an anti-diabetic agent .

Scientific Research Applications

- Diabetes Research : Studies indicate that SMCSO may be effective in inhibiting the formation of oil drops in cells, suggesting its potential as an antidiabetic agent .

- Enzyme Activity Modulation : SMCSO has been studied for its effects on drug metabolism, specifically its influence on cytochrome P450 (CYP) enzymes. Research indicates that metabolites of SMCSO can inhibit the activities of CYP isoforms, which are crucial in drug metabolism .

- Agricultural Research : SMCSO's role in plant tissues, particularly in Allium fistulosum (Welsh onion), has been examined. Studies have analyzed the content of SMCSO in different lines of A. fistulosum, identifying genetic factors that influence its production .

- Analytical Method Development : Analytical methods for quantifying SMCSO in biological samples have been developed using liquid chromatography-mass spectrometry (LC-MS/MS) . These methods enable accurate determination of SMCSO in human plasma and urine, facilitating further research into its bioavailability and metabolism .

- Antioxidant and Anti-inflammatory Properties : Research has explored the antioxidant and anti-inflammatory properties of S-Methyl-L-cysteine found in Snow Mountain Garlic, indicating potential therapeutic applications .

Case Studies and Research Findings

- Effects on CYP Enzymes : A study explored the impact of SMCSO metabolites on human CYP isoforms, key enzymes in drug metabolism. NAc-S1PC, a metabolite of SMCSO, was found to inhibit CYP1A2, 2C19, 2D6, and 3A4 .

- Genetic Influence on SMCSO Production : Research on Allium fistulosum revealed that chromosome 3A of shallot contains genes that control S-methyl CSO production .

- Anti-diabetic Activity : Studies in mice have shown that oral administration of Dictyostelium differentiation-inducing factor 1 lowers blood glucose levels in streptozotocin-induced diabetic rats, suggesting its potential as a lead compound for anti-diabetic drugs .

Data Table

Mécanisme D'action

The mechanism by which S-Methyl-L-cysteine sulfoxide exerts its effects involves several molecular targets and pathways:

Anti-microbial Activity: Functions as a phytoalexin, disrupting microbial cell membranes and inhibiting pathogen growth.

Antioxidant Properties: Enhances antioxidant defenses by increasing the activity of enzymes like superoxide dismutase and catalase.

Metabolic Effects: Modulates glucose and cholesterol metabolism by influencing key enzymes and pathways involved in these processes.

Comparaison Avec Des Composés Similaires

S-Methyl-L-cysteine sulfoxide shares similarities with other sulfur-containing amino acids and derivatives, such as:

S-Methyl-L-cysteine: The reduced form of this compound.

S-Ethyl-L-cysteine: Another sulfur-containing amino acid derivative with similar properties.

Glucosinolates: Sulfur-containing compounds found in cruciferous vegetables that also exhibit health benefits.

Uniqueness: this compound is unique due to its dual role as both a phytoalexin and a compound with potential health benefits in humans. Its presence in higher concentrations compared to glucosinolates in certain vegetables highlights its significance .

Activité Biologique

S-Methyl-L-cysteine sulfoxide (SMCSO), primarily found in cruciferous and allium vegetables, has garnered attention for its potential health benefits, particularly in relation to cancer prevention, metabolic health, and antioxidative properties. This article synthesizes current research findings on the biological activity of SMCSO, focusing on its mechanisms and effects observed in various studies.

Overview of SMCSO

SMCSO is a sulfur-containing compound that is metabolized by gut bacteria into various bioactive metabolites, which may contribute to its health-promoting effects. It is present in significant concentrations in foods such as broccoli and onions, often exceeding that of glucosinolates, another group of compounds known for their health benefits .

Research indicates that SMCSO may exert its biological effects through several mechanisms:

- Antioxidant Activity : SMCSO has been shown to enhance antioxidant defenses, potentially mitigating oxidative stress associated with various diseases .

- Anticancer Properties : Studies suggest that metabolites derived from SMCSO can inhibit carcinogenesis in animal models. For instance, certain SMCSO-derived compounds have demonstrated the ability to reduce tumor formation in rodent studies .

- Metabolic Effects : SMCSO has been linked to improved metabolic outcomes, including anti-hyperglycemic and anti-hypercholesterolemic effects. Animal studies indicate that it may enhance liver and pancreatic function, contributing to better glucose metabolism .

Case Studies and Experimental Evidence

- Dietary Intervention Study :

-

Animal Studies :

- In a high-fat diet model, SMCSO supplementation did not alleviate features of metabolic syndrome but did show promise in improving liver morphology and pancreatic islet function in diabetic rats .

- Another study highlighted that dietary intake of cruciferous vegetables correlates with lower risks of cardiometabolic diseases, potentially mediated by compounds like SMCSO .

Summary of Key Findings

Propriétés

Numéro CAS |

6853-87-8 |

|---|---|

Formule moléculaire |

C4H9NO3S |

Poids moléculaire |

151.19 g/mol |

Nom IUPAC |

(2S)-2-amino-3-methylsulfinylpropanoic acid |

InChI |

InChI=1S/C4H9NO3S/c1-9(8)2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-,9?/m1/s1 |

Clé InChI |

ZZLHPCSGGOGHFW-ZMQIUWNVSA-N |

SMILES |

CS(=O)CC(C(=O)O)N |

SMILES isomérique |

CS(=O)C[C@H](C(=O)O)N |

SMILES canonique |

CS(=O)CC(C(=O)O)N |

Apparence |

Solid powder |

melting_point |

163 °C |

Key on ui other cas no. |

32726-14-0 |

Description physique |

Solid |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

kale anemia factor methiin methiin, (DL-Ala)-isomer methiin, (L-Ala)-(R)-isomer methiin, (L-Ala)-(S)-isomer methiin, (L-Ala)-isomer S-methyl-L-cysteinesulfoxide S-methylcysteine sulfoxide |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.